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Compound of Interest

Compound Name: Loratadine hydrochloride

Cat. No.: B8087836

AN-PH-024

Introduction

Loratadine is a widely used second-generation antihistamine for the symptomatic relief of
allergies. It is classified as a Biopharmaceutical Classification System (BCS) Class Il drug,
characterized by low aqueous solubility and high permeability.[1] This low solubility can lead to
a delayed onset of action and variable bioavailability.[2][3] Fast-disintegrating tablets (FDTs)
offer a promising solution by rapidly disintegrating in the oral cavity without the need for water,
leading to enhanced patient compliance and potentially faster therapeutic effect.[4][5][6]

This application note provides a detailed protocol for the formulation and evaluation of fast-
disintegrating Loratadine tablets (10 mg) using the direct compression method.[7][8][9] It
covers the selection of excipients, manufacturing process, and comprehensive evaluation
parameters to achieve tablets with optimal physical characteristics and rapid drug release.

Logical Framework for Formulation

The selection and concentration of excipients are critical for developing FDTs with desired
properties such as rapid disintegration and sufficient mechanical strength.[10] The diagram
below illustrates the relationship between key formulation variables and tablet quality attributes.
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Caption: Interplay of formulation variables and their impact on tablet properties.

Materials and Reagents
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Material Grade Supplier Purpose

Active Pharmaceutical

Loratadine USP/Ph. Eur. (Specify) )
Ingredient (API)

Crospovidone . -
NF (Specify) Superdisintegrant
(Polyplasdone XL)

Croscarmellose

NF Speci Superdisintegrant
Sodium (Ac-Di-Sol) (Specify) P J
Sodium Starch ) o
] NF (Specify) Superdisintegrant
Glycolate (Primogel)
Mannitol USP/Ph. Eur. (Specify) Diluent, Sweetener

Microcrystalline ) )
Diluent, Binder,

Cellulose (Avicel PH- NF (Specify) -
Disintegrant
102)
Aspartame NF (Specify) Sweetener
Magnesium Stearate NF (Specify) Lubricant
Colloidal Silicon ) )
o ) NF (Specify) Glidant
Dioxide (Aerosil 200)
0.1 N Hydrochloric ) ) ) )
) AR Grade (Specify) Dissolution Medium
Acid
Potassium
Dihydrogen AR Grade (Specify) Buffer Component
Phosphate
Sodium Hydroxide AR Grade (Specify) pH Adjustment

Experimental Workflow

The overall process for developing and evaluating Loratadine FDTs is outlined below. It follows
a systematic approach from material characterization to final product stability assessment.
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Caption: Workflow for Loratadine FDT formulation, evaluation, and optimization.

Protocols
Protocol 1: Formulation by Direct Compression
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The direct compression method is a simple and cost-effective process for manufacturing FDTSs.
[11]

 Sifting: Pass Loratadine, superdisintegrant, diluent, and other excipients (except lubricant)
through a #40 sieve. Sift magnesium stearate separately through a #60 sieve.

» Blending: Accurately weigh all ingredients as per the formulations in Table 1. Mix Loratadine
with the diluents in a blender for 10 minutes.

o Superdisintegrant Addition: Add the specified superdisintegrant to the blend and mix for
another 10 minutes.

 Lubrication: Add the sifted magnesium stearate and colloidal silicon dioxide to the powder
blend and mix for 3-5 minutes.[9] Avoid over-mixing to prevent negative effects on tablet
hardness and dissolution.[9]

o Compression: Compress the final blend into tablets using a rotary tablet press with 8 mm
round, flat-faced punches to a target weight of 150 mg.

Table 1: Example Formulations of Loratadine FDTs (All quantities in mg/tablet)
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Ingredien
t

F2 F3 F4 F5 F6

Loratadine 10 10 10 10 10 10

Crospovido

ne

Croscarmel
lose - - 6 9 - -

Sodium

Sodium
Starch - - - - 6 9
Glycolate

Mannitol 125 122 125 122 125 122

Aspartame 3 3 3 3 3 3

Colloidal
Silicon 3 3 3 3 3 3

Dioxide

Magnesiu

m Stearate

Total
Weight 150 150 150 150 150 150

(mg)

Protocol 2: Pre-Compression Powder Evaluation

Evaluate the final powder blend for its physical properties to ensure good flowability and
compressibility.[2]

e Bulk Density (BD) & Tapped Density (TD): Weigh a 10 g sample of the powder blend and
pour it into a 50 mL measuring cylinder. Record the initial volume (Bulk Volume). Tap the
cylinder 100 times and record the final volume (Tapped Volume). Calculate BD = Weight/Bulk
Volume and TD = Weight/Tapped Volume.
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Carr’s Index (%): Calculate using the formula: [(TD - BD) / TD] x 100.
Hausner's Ratio: Calculate using the formula: TD / BD.

Angle of Repose: Use the fixed funnel method. Allow the powder to flow through a funnel
onto a horizontal surface. Measure the height (h) and radius (r) of the powder cone and
calculate the angle using: 6 = tan=*(h/r).

Protocol 3: Post-Compression Tablet Evaluation

Evaluate the compressed tablets to ensure they meet quality control specifications.[5]

Hardness: Measure the crushing strength of 6 tablets using a Monsanto or Pfizer hardness
tester. The target is typically 3-4 kg/cm 2.

Friability: Weigh 10 tablets (W_initial), place them in a Roche friabilator, and rotate at 25 rpm
for 4 minutes. Remove dust and re-weigh the tablets (W_final). A friability of less than 1% is
acceptable.[5] Calculate using: [(W_initial - W_final) / W_initial] x 100.

Weight Variation: Individually weigh 20 tablets and calculate the average weight. The
deviation of individual tablets from the average should be within compendial limits.

Drug Content Uniformity: Randomly select 10 tablets. Crush one tablet and dissolve it in 100
mL of 0.1 N HCI. Filter the solution and analyze the drug content using a UV-Visible
Spectrophotometer at Amax ~275 nm.[1]

Wetting Time: Place a tablet on a piece of tissue paper folded twice in a small petri dish
containing 6 mL of water. Measure the time required for complete wetting of the tablet.

In-Vitro Disintegration Time: Perform the test on 6 tablets using a USP disintegration
apparatus with 900 mL of purified water at 37 £ 0.5°C. The tablets should disintegrate within
30 seconds.[2][5]

Protocol 4: In-Vitro Dissolution Study

Apparatus: USP Dissolution Apparatus Il (Paddle).

Dissolution Medium: 900 mL of 0.1 N HCI or pH 6.8 phosphate buffer.[2][12]
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Temperature: 37 = 0.5°C.
Paddle Speed: 50 rpm.

Procedure: Place one tablet in each dissolution vessel. Withdraw 5 mL samples at 2, 4, 6, 8,
10, 15, and 30 minutes. Replace each sample with an equal volume of fresh, pre-warmed
dissolution medium.

Analysis: Filter the samples and measure the absorbance using a UV-Visible
Spectrophotometer at the predetermined Amax. Calculate the cumulative percentage of drug
released at each time point.

Protocol 5: Stability Studies

Storage: Store the optimized tablet formulation in sealed, moisture-proof containers.

Conditions: Conduct accelerated stability studies according to ICH guidelines at 40°C + 2°C
and 75% * 5% relative humidity (RH) for a period of 3-6 months.[5][13][14]

Testing: At specified intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate
them for physical appearance, hardness, friability, disintegration time, and in-vitro drug
release to determine the shelf life.[5][13]

Data Presentation & Results

The following tables summarize the expected results for the pre-compression and post-

compression evaluation of the example formulations.

Table 2: Pre-Compression Evaluation of Powder Blends
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. Bulk Tapped Angle of
Formulati . ] Carr’s Hausner' Flow
Density Density . Repose
on Index (%) s Ratio . Property
(9/mL) (9/mL) )
F1 052+0.02 061+£001 1475+05 1.17+£0.02 285+0.8 Good
F2 051+£0.01 0.60£0.02 1500+x06 1.18x0.03 29.1+x0.5 Good
F3 054+0.03 064+£0.02 1563+0.7 1.19+£0.01 30.3x0.7 Good
F4 0.53+0.02 0.63+£0.01 1587+04 1.19+£0.02 30.8+0.9 Good
F5 050+0.01 059+0.02 1525+05 1.18+0.03 29.6+0.6 Good
F6 049+0.02 058+0.01 1552+06 1.18+£0.01 299+04 Good
Table 3: Post-Compression Evaluation of Loratadine FDTs
. Disintegr
. o Drug Wetting . % Drug

Formulati Hardness Friability . ation

Content Time ] Release
on (kglcm 3 (%) Time . .

(%) (sec) in 15 min

(sec)

F1 35+0.2 055+0.05 99.1+1.2 28+2 253 925+2.1
F2 3403 0.61+0.04 995+0.8 221 19+2 98.7+x15
F3 3.6+0.2 052+£0.06 988+15 35+3 31+2 89.4+25
F4 35x+0.1 0.58+0.03 99.2x1.1 302 263 941+1.9
F5 3.7x0.3 0.49+£0.07 99.6+0.9 40+ 2 362 85.3+28
F6 3.6+0.2 0.54+£0.05 989+13 34+3 30+1 91.8+2.2

Based on the results, formulation F2, containing 6% w/w Crospovidone, would be selected as

the optimized batch due to its rapid disintegration time (19 seconds) and high drug release

profile (98.7% in 15 minutes), while maintaining acceptable hardness and friability.[15]

Conclusion
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The development of fast-disintegrating Loratadine tablets can be successfully achieved using a
systematic formulation approach with the direct compression method. The choice and
concentration of the superdisintegrant are paramount; Crospovidone has been shown to be
highly effective in achieving rapid disintegration and dissolution.[2][15][16] By following the
outlined protocols, researchers can formulate and evaluate robust FDTs that meet all critical
quality attributes, offering a patient-centric alternative to conventional oral dosage forms. The
optimized formulation should demonstrate stability under accelerated conditions, ensuring
product quality throughout its shelf life.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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